molecular formula C23H23N3O5S B11670087 N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide

N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide

Cat. No.: B11670087
M. Wt: 453.5 g/mol
InChI Key: MLRZRTMTUZYHLI-LFVJCYFKSA-N
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Description

N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they often exhibit significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the reaction of a substituted hydrazine with an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol or methanol, often in the presence of a catalytic amount of acid or base to facilitate the condensation reaction . The general reaction scheme can be represented as follows:

R-NH-NH2+R’-CHOR-N=CH-R’+H2O\text{R-NH-NH}_2 + \text{R'-CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O} R-NH-NH2​+R’-CHO→R-N=CH-R’+H2​O

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces amines .

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The Schiff base moiety can coordinate with metal ions, affecting enzyme activity and other biological processes. The compound’s ability to form stable complexes with transition metals is crucial for its biological and pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H23N3O5S/c1-26(32(28,29)21-7-5-4-6-8-21)19-12-9-17(10-13-19)23(27)25-24-16-18-11-14-20(30-2)15-22(18)31-3/h4-16H,1-3H3,(H,25,27)/b24-16+

InChI Key

MLRZRTMTUZYHLI-LFVJCYFKSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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